molecular formula C16H22N2O2 B12524329 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol CAS No. 820231-96-7

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol

Cat. No.: B12524329
CAS No.: 820231-96-7
M. Wt: 274.36 g/mol
InChI Key: UTMIJSXZWDMPBS-HNNXBMFYSA-N
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Description

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of pyridine and pyrrolidine, featuring a unique structure that allows it to interact with specific biological targets. This compound has been studied for its potential use in treating neurological and psychiatric disorders due to its selective binding to nicotinic acetylcholine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods .

Chemical Reactions Analysis

Types of Reactions

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert alkyne groups to alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with nicotinic acetylcholine receptors, which play a role in neurotransmission.

    Medicine: Potential therapeutic agent for neurological and psychiatric disorders, including depression and anxiety.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding modulates the receptor’s activity, leading to changes in neurotransmitter release and neuronal excitability. The compound acts as a partial agonist, meaning it activates the receptor but to a lesser extent than the natural ligand, acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is unique due to its specific structural features that confer high selectivity and affinity for the α4β2 nicotinic acetylcholine receptor subtype. This selectivity makes it a valuable tool for studying receptor function and developing targeted therapies .

Properties

CAS No.

820231-96-7

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

6-[5-[[(2S)-pyrrolidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol

InChI

InChI=1S/C16H22N2O2/c19-9-4-2-1-3-6-14-10-16(12-17-11-14)20-13-15-7-5-8-18-15/h10-12,15,18-19H,1-2,4-5,7-9,13H2/t15-/m0/s1

InChI Key

UTMIJSXZWDMPBS-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@H](NC1)COC2=CN=CC(=C2)C#CCCCCO

Canonical SMILES

C1CC(NC1)COC2=CN=CC(=C2)C#CCCCCO

Origin of Product

United States

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